molecular formula C9H11NOS B2714119 H-Gly-SBzl*HCl CAS No. 256386-88-6

H-Gly-SBzl*HCl

Cat. No. B2714119
CAS RN: 256386-88-6
M. Wt: 181.25
InChI Key: ZVAXNWQOYLLMTL-UHFFFAOYSA-N
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Description

H-Gly-SBzl*HCl, also known as N-benzylglycine hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development and biochemical studies. This compound is a derivative of glycine, an amino acid that is a building block of proteins. H-Gly-SBzl*HCl has a benzyl group attached to the glycine molecule, which gives it unique properties that make it useful in various research fields.

Scientific Research Applications

Hydrophilic Interaction Chromatography (HILIC) with Mass Spectrometry

Hydrophilic interaction chromatography coupled with mass spectrometry is a versatile technique for structural glycomics. This method allows the separation and analysis of glycans, which are crucial for understanding various biological processes and could relate to the study of H-Gly-SBzl*HCl if it were involved in glycosylation reactions or glycan analysis. The technique uses solvent mixtures suitable for online-electrospray ionization-mass spectrometry, facilitating the study of oligosaccharides at a detection limit of approximately 1 femtomol (Wuhrer, De Boer, & Deelder, 2009).

Glycosyl Cation Stabilization

Glycosyl cations, key intermediates in the glycosylation reaction, have been stabilized in superacid media for structural studies. This research could provide insights into the behavior of molecules like H-Gly-SBzl*HCl in acidic environments or during reactions involving cationic intermediates. Such understanding could be applied in synthesizing complex carbohydrates or designing catalysts for specific organic transformations (Martin et al., 2016).

Hydrogen Production from Formic Acid

Research on the production of hydrogen from formic acid at room temperature using IrPdAu nanoparticles anchored on NH2-SBA-15 highlights innovative approaches to hydrogen generation. This research could inform processes for efficient hydrogen production or storage, relevant to energy applications where H-Gly-SBzl*HCl might serve as a catalyst or structural component in similar reactions (Luo et al., 2020).

Glycoproteome Analysis

The development of a peptide N-terminal protection strategy for comprehensive glycoproteome analysis using hydrazide chemistry addresses challenges in glycoproteomics. This area of research could be relevant to the study or application of H-Gly-SBzl*HCl in proteomics, particularly if the chemical is used as a tool for the selective modification or analysis of glycoproteins and glycopeptides (Huang et al., 2015).

properties

IUPAC Name

S-benzyl 2-aminoethanethioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS.ClH/c10-6-9(11)12-7-8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGNWQQRQIMFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-SBzl*HCl

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